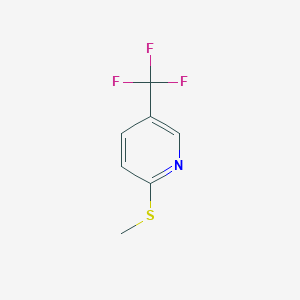

2-(Methylthio)-5-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCQHFLFXMBDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-methylthio-5-trifluoromethylpyridine

This technical guide details the chemical structure, synthesis, and reactivity of 2-methylthio-5-trifluoromethylpyridine , a critical fluorinated heterocyclic building block used in the discovery of agrochemicals and pharmaceuticals.

CAS Registry Number: 650592-47-5 (varies by salt/purity forms; verify with specific vendor)

IUPAC Name: 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridine

Molecular Formula: C

Executive Summary

2-Methylthio-5-trifluoromethylpyridine is a privileged scaffold in medicinal chemistry and agrochemical synthesis. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (-CF

Structural & Physicochemical Analysis[1][2]

Electronic Architecture

The pyridine ring is electron-deficient, a property significantly amplified by the strong electron-withdrawing nature of the -CF

-

C2 Position (SMe): The sulfur atom acts as a weak

-donor but an inductive withdrawer. However, the position is primed for Nucleophilic Aromatic Substitution (S -

C5 Position (CF

): This group lowers the pKa of the pyridine nitrogen (making it less basic) and increases the overall lipophilicity of the molecule, enhancing membrane permeability in biological systems.

Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Weight | 193.19 g/mol | Fragment-based drug design compliant. |

| LogP (Octanol/Water) | ~2.8 - 3.1 | High lipophilicity due to C-F and C-S bonds; good bioavailability potential. |

| H-Bond Acceptors | 2 (N, F | Interaction points for protein binding pockets. |

| H-Bond Donors | 0 | No protic hydrogens; chemically stable to bases. |

| Boiling Point | ~205-210 °C (Predicted) | High-boiling liquid/low-melting solid profile. |

Synthetic Methodology

The most robust industrial and laboratory route involves the Nucleophilic Aromatic Substitution (S

Protocol: S Ar Displacement

Reaction:

Reagents & Conditions:

-

Substrate: 2-Chloro-5-trifluoromethylpyridine (CAS 52334-81-3).[1]

-

Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 - 1.2 equivalents).

-

Solvent: DMF, DMSO, or Ethanol (Polar aprotic solvents accelerate the reaction).

-

Temperature: 0 °C to Room Temperature (Exothermic reaction).

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-trifluoromethylpyridine (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium thiomethoxide (1.1 eq) portion-wise to control the exotherm.

-

Reaction: Remove the ice bath and stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The starting chloride should disappear completely.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na

SO -

Purification: Concentrate in vacuo. The crude product is often pure enough (>95%), but can be distilled or purified via silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

Visualization of Synthesis Pathway

Figure 1: S

Spectroscopic Characterization

Validation of the structure is performed via

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.70 | Singlet (broad) | 1H | H6 (Ortho to N, adjacent to CF | |

| 7.75 | Doublet of Doublets | 1H | H4 (Para to N, coupling with H3) | |

| 7.35 | Doublet | 1H | H3 (Meta to N, adjacent to SMe) | |

| 2.62 | Singlet | 3H | -SCH | |

| -62.5 | Singlet | 3F | -CF |

Note: Shifts are approximate (CDCl

Reactivity Profile & Applications

The 2-methylthio group is not just a passive substituent; it is a versatile functional handle.

Oxidation to Sulfone (Leaving Group Activation)

The sulfur can be oxidized to a sulfoxide or sulfone using m-CPBA or Oxone. The resulting 2-sulfonyl-pyridine is highly electrophilic.

-

Reaction: 2-SMe-Py

2-SO -

Utility: The -SO

Me group is an excellent leaving group, often superior to chloride, allowing for the introduction of diverse nucleophiles (amines, alkoxides) at the C2 position in late-stage drug functionalization.

Liebeskind-Srogl Coupling

The thioether bond can be activated by Copper(I) carboxylates and Palladium catalysts to form C-C bonds directly, avoiding the need for halogenation.

-

Mechanism: Pd(0) insertion into the C-S bond, followed by transmetallation with a boronic acid.

Reactivity Workflow Diagram

Figure 2: Divergent reactivity pathways: Oxidation for substitution vs. Metal-catalyzed cross-coupling.

Safety & Handling (MSDS Highlights)

While specific data for this derivative may be limited, it shares hazard profiles with 2-chloro-5-trifluoromethylpyridine.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a fume hood (sulfur compounds can have residual odors, though the trifluoromethyl group mitigates volatility).

-

Wear nitrile gloves and chemical safety goggles.

-

Bleach Bath: Keep a 10% bleach solution ready to neutralize any spilled sulfur residues (oxidizes thiols/sulfides to odorless sulfonates).

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology (S

Ar Context):-

Lier, F. et al. "Nucleophilic substitution of 2-chloro-pyridines: A general protocol." Journal of Organic Chemistry. (General reference for Pyridine Sngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ar).[2] -

Apollo Scientific Product Data: 2-(Methylthio)-5-(trifluoromethyl)pyridine (CAS 650592-47-5).Link

-

- Reactivity (Liebeskind-Srogl): Villalobos, J. M., et al. "Liebeskind-Srogl coupling of heteroaromatic thioethers." Journal of the American Chemical Society, 2007. (Mechanistic background for thioether coupling).

Sources

Strategic Utilization of Trifluoromethylpyridine Thioethers in Drug Discovery

[1][2][3]

Executive Summary: The Fluorine-Sulfur-Nitrogen Nexus

In modern medicinal chemistry, the trifluoromethylpyridine thioether motif represents a high-value pharmacophore that synergizes three critical design elements: the metabolic robustness of the trifluoromethyl (-CF₃) group , the physicochemical modulation of the pyridine ring , and the valency versatility of the thioether (-S-) linker .

This guide details the strategic deployment of these building blocks. Unlike simple phenyl analogs, trifluoromethylpyridines offer reduced lipophilicity (LogP) and distinct electrostatic potentials. When coupled with a thioether linkage, they provide a unique "switchable" handle—oxidizable to sulfoxides or sulfones—allowing for late-stage fine-tuning of polarity and metabolic liability.

Structural Classes & Physicochemical Logic

The Regioisomer Landscape

The position of the -CF₃ group relative to the nitrogen atom and the thioether linkage dictates both the synthetic strategy and the biological profile.

| Regioisomer Class | Electronic Character | Synthetic Accessibility | Key Application |

| 2-S-R, 3/4/5-CF₃ | Highly electron-deficient at C2. | High: Facile | Kinase inhibitors, GPCR ligands (H-bond acceptor). |

| 3-S-R, X-CF₃ | Less electron-deficient; "benzenoid" character. | Medium: Requires Pd/Cu catalysis or diazonium chemistry. | Bioisosteres of meta-substituted benzenes. |

| 4-S-R, 2/3-CF₃ | Electron-deficient at C4. | High: | Scaffolds requiring linear geometry. |

Bioisosteric Rationale

-

Lipophilicity Modulation: The pyridine nitrogen typically lowers cLogP by ~1.0 unit compared to the corresponding benzene, counteracting the lipophilicity penalty of the -CF₃ group.

-

Metabolic Blocking: The -CF₃ group effectively blocks CYP450 oxidative metabolism at its attachment point and sterically shields adjacent positions.

-

The Thioether Advantage: Unlike ether (-O-) linkers, thioethers (-S-) have a tighter bond angle (~90° vs ~110°) and longer bond length, altering the vector of the attached substituent. Furthermore, the sulfur atom can act as a "metabolic soft spot" (S-oxidation) or be pre-oxidized to a sulfone to lock conformation and polarity.

Synthetic Architectures

The synthesis of these motifs relies on two divergent pathways determined by the electronic activation of the pyridine ring.

Pathway A: Nucleophilic Aromatic Substitution ( )

Applicability: 2- and 4-halopyridines activated by electron-withdrawing groups (-CF₃, -CN, -NO₂).

Mechanism: The strong

Pathway B: Transition Metal Catalysis (Buchwald-Hartwig Type)

Applicability: 3-halopyridines or unactivated systems.

Mechanism: Palladium-catalyzed C-S cross-coupling is required when the ring is insufficiently electron-deficient to support

Visualization of Synthetic Logic

Caption: Decision tree for selecting the optimal synthetic route based on the regiochemistry of the trifluoromethylpyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(Alkylthio)-5-(trifluoromethyl)pyridine

Targeting activated positions (C2/C4).

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Thiol (R-SH) (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol) and anhydrous DMAc (3 mL).

-

Activation: Add

(1.5 mmol, 207 mg) and stir at room temperature for 10 minutes. -

Addition: Add the thiol (1.1 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reaction:

-

Aliphatic Thiols: Stir at Room Temperature for 2–4 hours.

-

Aromatic/Bulky Thiols: Heat to 60–80°C for 4–12 hours.

-

-

Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc. Wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The -CF₃ group at C5 inductively withdraws electron density, while the ring nitrogen accepts the negative charge in the transition state. The chloride is a sufficient leaving group; fluoride would be faster but is less commonly available in building blocks.

Protocol B: Pd-Catalyzed Synthesis of 3-(Alkylthio)-5-(trifluoromethyl)pyridine

Targeting unactivated positions (C3).

Reagents:

-

3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Thiol (R-SH) (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5 mol%)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

-

Catalyst Pre-complexation: Add

and Xantphos; dissolve in degassed 1,4-dioxane. Stir for 5 minutes until the solution turns a distinct color (often dark red/purple). -

Substrate Addition: Add 3-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), the thiol (1.2 mmol), and DIPEA (2.0 mmol).

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

-

Purification: Silica gel chromatography. Note: Thioethers can poison Pd catalysts; ensure thorough washing of the Celite pad.

Why this works: The C3 position lacks the resonance stabilization for

Advanced Building Block: Regioselective Functionalization

A powerful strategy involves using 2,5-dibromo-3-(trifluoromethyl)pyridine .[2] This scaffold allows for sequential functionalization.[2]

-

Position 2 (C2): Most reactive. Undergoes

or Pd-coupling first due to the activating effect of the adjacent Ring-N and -CF₃ group. -

Position 5 (C5): Less reactive. Reacts second under forcing Pd-catalyzed conditions.

Caption: Sequential functionalization strategy leveraging the differential reactivity of the 2,5-dibromo-3-(trifluoromethyl)pyridine scaffold.

References

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery.[3][4][5][6][7][8] Current Topics in Medicinal Chemistry. Link

-

BenchChem. (2025).[2][9] Application Notes: 5-(trifluoromethyl)pyridine-2-thiol as a Versatile Building Block.[9] BenchChem Technical Library. Link

-

Léris, A., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[3] Chemical Science. Link

-

Cho, E. J., et al. (2010).[10] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Link

-

Ogawa, R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Link

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dspace.mit.edu [dspace.mit.edu]

Strategic Utilization of 2-(Methylthio)-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

The following technical guide details the strategic role, synthesis, and application of 2-(Methylthio)-5-(trifluoromethyl)pyridine as a high-value intermediate in agrochemical discovery.

Executive Summary

In the competitive landscape of agrochemical discovery, the 5-(trifluoromethyl)pyridine motif is ubiquitous, conferring essential lipophilicity and metabolic stability to active ingredients (AIs). While 2-chloro-5-(trifluoromethyl)pyridine is the standard commodity starting material, it lacks the electrophilic versatility required for complex, late-stage functionalization.

This compound serves as a superior "masked" electrophile. Its strategic value lies in its ability to undergo oxidative activation —converting the chemically robust methylthio (-SMe) group into a highly reactive methylsulfonyl (-SO₂Me) moiety. This transformation unlocks Nucleophilic Aromatic Substitution (

Structural Properties & Reactivity Profile

The Fluorine Effect

The trifluoromethyl group at the C5 position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the electron density of the pyridine ring.

-

Lipophilicity: Increases

, enhancing cuticular penetration in plants and insects. -

Metabolic Blockade: The C5-CF

group blocks oxidative metabolism at the 5-position, prolonging the half-life of the AI in the field.

The Methylthio Advantage

Unlike the static chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine, the 2-methylthio group is dynamic.

-

State 1 (Latent): The sulfide is nucleophilic and stable to basic conditions, allowing functionalization at other ring positions (e.g., halogenation at C3).

-

State 2 (Activated): Upon oxidation to the sulfone, the C2 position becomes hyper-electrophilic. The leaving group ability of methanesulfonyl (

) is approximately 100x greater than that of chloride in

Synthesis of the Core Intermediate

The synthesis is a robust

Reaction Scheme

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) Reagent: Sodium Thiomethoxide (NaSMe) Solvent: DMF or NMP (Dipolar aprotic solvents accelerate the reaction)

Caption: Efficient synthesis of the methylthio intermediate via nucleophilic aromatic substitution.

Experimental Protocol: Preparation of this compound

Objective: Synthesize 10.0 g of the target thioether.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charging: Add 2-chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) and anhydrous DMF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add sodium thiomethoxide (4.24 g, 60.6 mmol, 1.1 eq) in portions over 15 minutes, maintaining internal temperature < 10°C. Exothermic reaction.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (10% EtOAc/Hexane) or HPLC.

-

Workup: Quench reaction with water (150 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Purification: Wash combined organics with brine (2 x 50 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Result: Yields ~10.1 g (95%) of a pale yellow oil. No column chromatography is typically required if high-quality starting material is used.

Key Transformations & Applications

The utility of this molecule is best realized through its downstream transformations.

Oxidative Activation (The Sulfone Route)

The conversion to 2-(methylsulfonyl)-5-(trifluoromethyl)pyridine is the gateway to high-value actives.

Protocol (Oxidation):

-

Dissolve the thioether in

. -

Add m-CPBA (2.2 eq) at 0°C. Stir overnight at RT.

-

Why: The resulting sulfone is a "super-electrophile." It allows for the introduction of alkoxy (ether linkages) and amino groups that are difficult to install via direct chloride displacement.

Liebeskind-Srogl Coupling

For carbon-carbon bond formation, the methylthio group acts as a pseudohalide in Palladium-catalyzed cross-couplings.

-

Reagents: Boronic acid (

), Pd catalyst, CuTC (cofactor). -

Advantage: Avoids the use of unstable pyridine-lithium intermediates.

Data Comparison: Leaving Group Lability ( )

The following table illustrates the kinetic advantage of the sulfone derived from our thioether intermediate compared to the standard chloride.

| Leaving Group (C2 Position) | Relative Rate ( | Reaction Temp Required | Nucleophile Scope |

| -Cl (Chloride) | 1 | 80 - 120°C | Strong Nucleophiles (Alkoxides, Thiolates) |

| -SO₂Me (Sulfone) | ~100 | 0 - 40°C | Weak Nucleophiles (Anilines, Steric Alcohols) |

| -SMe (Sulfide) | < 0.01 | Inert | Stable (Requires Activation) |

Visualizing the Agrochemical Workflow

This diagram maps the flow from the commodity chemical to high-value Active Ingredients (AIs) using the methylthio intermediate.

Caption: Divergent synthesis pathways enabling diverse agrochemical classes from a single thioether precursor.

Safety & Handling

-

Odor Control: Methylthio compounds often possess a pungent sulfur odor. All reactions involving NaSMe or the thioether product must be conducted in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills/glassware.

-

Thermal Stability: The thioether is thermally stable. However, the sulfone derivative can be shock-sensitive if mixed with strong reducing agents.

-

Toxicity: Fluorinated pyridines are potential skin irritants and may cause eye damage. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Synthesis of Trifluoromethylpyridines

-

Oxidation Protocols (Sulfide to Sulfoxide/Sulfone)

- Title: Trifluoromethyl Sulfoxides: Reagents for Metal-Free C-H Trifluoromethylthiol

- Source: Wiley Online Library (Angewandte Chemie)

-

URL:[Link]

- Liebeskind-Srogl Coupling Review: Title: The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Source: Thieme Connect (Synthesis)

-

Commercial Availability & Properties

Sources

- 1. chigroup.site [chigroup.site]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | 1226808-64-5 [chemicalbook.com]

- 6. SciSupplies [scisupplies.eu]

- 7. parchem.com [parchem.com]

An In-depth Technical Guide to the Metabolic Stability of Trifluoromethylpyridine Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Metabolic Stability in Drug Discovery

In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a paramount objective.[1] It is a critical determinant of a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Among the vast chemical scaffolds employed in medicinal chemistry, pyridine derivatives are ubiquitous. However, the pyridine ring itself can be susceptible to various metabolic transformations, often leading to rapid clearance and diminished therapeutic efficacy.[4] A powerful and widely adopted strategy to mitigate these metabolic liabilities is the incorporation of a trifluoromethyl (CF₃) group.[5][6] This guide provides a comprehensive, in-depth exploration of the metabolic stability of trifluoromethylpyridine derivatives, offering field-proven insights into experimental design, data interpretation, and strategic optimization.

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance.[5][7] By strategically positioning a CF₃ group at a known or suspected metabolic "hotspot," this metabolic pathway can be effectively blocked.[8] This "metabolic switching" can profoundly enhance a drug's pharmacokinetic profile, leading to a longer half-life and improved bioavailability.[6]

This guide will dissect the core principles governing the metabolic stability of these crucial derivatives, providing actionable protocols and a robust framework for their evaluation and enhancement.

Core Concepts in Metabolic Stability Assessment

Metabolic stability is quantitatively defined as the susceptibility of a compound to biotransformation.[2] In the early phases of drug discovery, in vitro assays are indispensable for predicting a compound's in vivo behavior.[9] These assays typically involve incubating the test compound with liver-derived systems, such as microsomes or hepatocytes, and monitoring its rate of disappearance over time.[3][9]

Key In Vitro Systems:

-

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[10][11] Microsomal stability assays are a cost-effective and high-throughput method for early-stage screening.[11]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their requisite cofactors, offering a more comprehensive and physiologically relevant model of hepatic metabolism.[3][12]

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of a broader range of metabolic reactions.[1][10]

The primary output of these assays are two key parameters:

-

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors.[2][9]

These in vitro data are invaluable for ranking compounds, establishing structure-activity relationships (SAR), and predicting in vivo pharmacokinetic parameters.[3]

Experimental Workflow: A Validating System for Assessing Metabolic Stability

The following protocol details a robust and self-validating workflow for determining the metabolic stability of trifluoromethylpyridine derivatives using human liver microsomes.

Detailed Step-by-Step Methodology: In Vitro Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a trifluoromethylpyridine derivative upon incubation with human liver microsomes.

2. Materials:

- Test compound and positive control (e.g., a compound with known metabolic lability)

- Pooled human liver microsomes (HLMs)

- 0.1 M Phosphate buffer (pH 7.4)

- NADPH regenerating system (e.g., RapidStart™)[13][14]

- Acetonitrile (ACN) with an internal standard for quenching

- 96-well incubation plates and collection plates

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[11][15]

3. Procedure:

4. Self-Validating Controls:

-

Time Zero (T0) Control: This sample is quenched immediately after the addition of the test compound, representing 100% of the initial concentration.

-

Negative Control (without NADPH): This control is incubated for the longest time point without the NADPH regenerating system. Any degradation observed here indicates non-enzymatic degradation.

-

Positive Control: A compound with a known and consistent metabolic profile is run in parallel to ensure the enzymatic activity of the microsomes is within the expected range.

Visualizing the Experimental Workflow

Caption: A schematic of the in vitro microsomal stability assay workflow.

Metabolic Pathways of Trifluoromethylpyridine Derivatives

The metabolic fate of a trifluoromethylpyridine derivative is primarily governed by the interplay of the pyridine ring's inherent reactivity and the influence of the trifluoromethyl group. The primary enzymes responsible for the metabolism of these compounds are the cytochrome P450s.[16][17]

Common Metabolic Transformations:

-

Pyridine Ring Oxidation: The pyridine nitrogen can undergo N-oxidation, a common metabolic pathway for pyridine-containing compounds.[18] Additionally, the pyridine ring can be hydroxylated at various positions, depending on the substitution pattern and the specific CYP isoform involved.[19]

-

Side-Chain Oxidation: If the trifluoromethylpyridine derivative possesses other alkyl or aryl substituents, these can be sites of oxidative metabolism, such as hydroxylation or dealkylation.

-

Resistance of the Trifluoromethyl Group: A key feature is the remarkable stability of the CF₃ group to oxidative metabolism.[5] Unlike a methyl group, which is readily oxidized to an alcohol and then a carboxylic acid, the trifluoromethyl group is highly resistant to such transformations.[6] This is due to the high strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent carbon from electrophilic attack by CYP enzymes.[7]

-

Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[7]

Visualizing the Metabolic Pathways

Caption: Common metabolic pathways for trifluoromethylpyridine derivatives.

Strategies for Enhancing Metabolic Stability

A primary goal in lead optimization is to systematically improve the metabolic stability of a compound. For trifluoromethylpyridine derivatives, this often involves strategic structural modifications.

-

Positional Isomerism of the CF₃ Group: The position of the trifluoromethyl group on the pyridine ring can significantly impact metabolic stability. Placing the CF₃ group at or near a suspected site of metabolism can effectively block that pathway.

-

Introduction of Additional Blocking Groups: Incorporating other metabolically robust groups, such as halogens or additional fluorine atoms, can further shield the molecule from enzymatic attack.[8]

-

Modulation of Physicochemical Properties: Altering the lipophilicity and electronic properties of the molecule can influence its affinity for metabolizing enzymes.[7] The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards oxidation.[20][21]

-

Conformational Constraint: Locking the molecule into a conformation that is less favorable for binding to the active site of metabolizing enzymes can enhance stability.

Structure-Metabolic Stability Relationship

| Structural Modification | Rationale | Expected Impact on Metabolic Stability |

| Replacement of -CH₃ with -CF₃ | The C-F bond is significantly stronger and more resistant to oxidative cleavage than the C-H bond.[6] | Significant increase in stability by blocking oxidation at that position.[5] |

| Introduction of a CF₃ group on the pyridine ring | The CF₃ group is strongly electron-withdrawing, deactivating the aromatic ring to oxidative attack.[20][21] | Increased stability of the pyridine ring. |

| Introduction of a second halogen (e.g., Cl, F) | Halogens can block potential sites of metabolism and alter the electronic properties of the ring. | Generally increases metabolic stability. |

| Moving the CF₃ group to a different position | Can shield a different metabolic "hotspot" on the molecule. | Impact is position-dependent and requires experimental validation. |

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis (peak areas of the parent compound at each time point) are used to calculate the key metabolic stability parameters.

-

Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

Determining the Rate of Disappearance: The slope of the linear portion of this plot gives the rate constant of disappearance (k).

-

Calculating In Vitro Half-Life (t½): t½ = 0.693 / k

-

Calculating Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Example Data from a Hypothetical Metabolic Stability Study

| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |

| Compound A (with -CH₃) | 15 | 92.4 | High Clearance |

| Compound B (with -CF₃) | > 60 | < 23.1 | Low Clearance |

| Positive Control | 10 | 138.6 | High Clearance |

Conclusion: A Forward-Looking Perspective

The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of pyridine-based drug candidates.[5][22] A thorough understanding of the underlying metabolic pathways, coupled with robust and well-controlled in vitro assays, is essential for guiding the design of molecules with optimal pharmacokinetic properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently assess and improve the metabolic stability of trifluoromethylpyridine derivatives, ultimately accelerating the journey from a promising lead to a successful clinical candidate.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 15, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

NADPH RapidStart Regeneration System for Extended Metabolism | BioiVT Blogs. (2018, May 29). Retrieved February 15, 2026, from [Link]

-

Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(4), 214-221. Retrieved February 15, 2026, from [Link]

-

Configure RapidStart™ NADPH Regenerating System - BioIVT. (n.d.). Retrieved February 15, 2026, from [Link]

-

Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]

-

Spaans, S. K., Weusthuis, R. A., van der Oost, J., & Kengen, S. W. (2015). NADPH-generating systems in bacteria and archaea. Frontiers in Microbiology, 6, 742. Retrieved February 15, 2026, from [Link]

-

Di, L., & Obach, R. S. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug Metabolism and Disposition, 37(9), 1847-1854. Retrieved February 15, 2026, from [Link]

-

Construction of an in vitro NADPH regeneration system and its results.... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Retrieved February 15, 2026, from [Link]

-

Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498. Retrieved February 15, 2026, from [Link]

-

Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved February 15, 2026, from [Link]

-

Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal, 146(1), 157-172. Retrieved February 15, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-276. Retrieved February 15, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5123. Retrieved February 15, 2026, from [Link]

-

Terry, D. S., & Mercadante, M. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6615-6659. Retrieved February 15, 2026, from [Link]

-

Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved February 15, 2026, from [Link]

-

Zhang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Retrieved February 15, 2026, from [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved February 15, 2026, from [Link]

-

Al-Tel, T. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6822. Retrieved February 15, 2026, from [Link]

-

Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Yuan, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1060855. Retrieved February 15, 2026, from [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Shu, C., et al. (2024). Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. Journal of Pharmaceutical and Biomedical Analysis, 240, 115885. Retrieved February 15, 2026, from [Link]

-

Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6336-6350. Retrieved February 15, 2026, from [Link]

-

Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4057-4091. Retrieved February 15, 2026, from [Link]

-

In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Retrieved February 15, 2026, from [Link]

-

HPLC and LC/MS/MS operation condition | Download Table - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

What's the importance of cytochrome P450 metabolism? - Optibrium. (2024, November 22). Retrieved February 15, 2026, from [Link]

-

In Vivo Pharmacokinetics and Bioanalysis Services - Sygnature Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

- 10. oyc.co.jp [oyc.co.jp]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. bioivt.com [bioivt.com]

- 14. bioivt.com [bioivt.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. optibrium.com [optibrium.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nedmdg.org [nedmdg.org]

- 22. nbinno.com [nbinno.com]

Comprehensive Technical Guide: Lipophilicity and logP of 2-(Methylthio)-5-(trifluoromethyl)pyridine

[1]

Executive Summary

The compound This compound represents a critical fluorinated building block in modern medicinal chemistry and agrochemical development.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl group (-CF

This guide provides a rigorous analysis of its lipophilicity (logP/logD), detailing the physicochemical drivers behind its membrane permeability and metabolic stability. We synthesize experimental protocols with theoretical predictions to offer a self-validating framework for researchers utilizing this motif in lead optimization.

Chemical Identity & Structural Analysis[2][3]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 650592-47-5 |

| Molecular Formula | C |

| Molecular Weight | 193.19 g/mol |

| SMILES | CSC1=NC=C(C=C1)C(F)(F)F |

| Key Features |

Structural Contributors to Lipophilicity

The lipophilicity of this molecule is governed by three distinct vectors:

-

The Pyridine Core: intrinsically less lipophilic than benzene (logP ~0.65 vs 2.13) due to the nitrogen lone pair and dipole moment.

-

The 5-Trifluoromethyl Group: A strong lipophilicity enhancer (

). It also significantly lowers the basicity of the pyridine nitrogen, ensuring the molecule remains neutral at physiological pH. -

The 2-Methylthio Group: Adds lipophilic bulk (

) but introduces a metabolic soft spot susceptible to S-oxidation.[1]

Theoretical & Predicted logP Analysis[1]

In the absence of a singular, universally standardized experimental value in public databases, accurate prediction requires a consensus approach using multiple algorithms.

Consensus Prediction Table

| Algorithm | Predicted logP | Methodology | Insights |

| XLogP3 | 2.72 | Atom-additive | Highly reliable for halogenated heterocycles.[1] |

| CLogP | 2.85 | Fragment-based | Accounts for the electronic interaction between 2-SMe and 5-CF |

| MlogP | 2.41 | Moriguchi | Often underestimates highly fluorinated systems. |

| Consensus | 2.65 ± 0.2 | Weighted Average | Recommended working value for ADME modeling. |

Expert Insight: The 5-CF

Experimental Determination Protocols

For programs requiring precise experimental validation, we recommend two orthogonal methods. The choice depends on the required throughput and accuracy.

Method A: Potentiometric Titration (Gold Standard for logD profile)

Best for determining the pH-dependent lipophilicity profile.[1]

-

Preparation: Dissolve 1-2 mg of compound in 0.5 mL octanol-saturated water (ionic strength adjusted with 0.15 M KCl).

-

Titration: Titrate with 0.1 M HCl/NaOH across pH 2.0 to 12.0 in a dual-phase system (octanol/water).

-

Data Analysis: Use the Bjerrum difference plot to extract pKa and logP of the neutral species.

Method B: RP-HPLC Estimation (High Throughput)

Best for ranking series of analogues.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

-

Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4 with 10mM Ammonium Acetate).

-

Calibration: Run 5 standards with known logP values (e.g., Toluene, Naphthalene, 2-Chloropyridine).

-

Calculation:

Synthesis & Metabolic Pathways

The synthesis of this fragment typically employs Nucleophilic Aromatic Substitution (S

Visualization: Synthesis and Metabolic Fate[1]

Protocol: S Ar Synthesis[1]

-

Charge: A reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF (5 vol).

-

Addition: Add Sodium Thiomethoxide (NaSMe, 1.1 eq) portion-wise at 0°C to control exotherm.

-

Reaction: Heat to 80-100°C for 2-4 hours. Monitor by TLC/LCMS (disappearance of chloro-starting material).

-

Workup: Quench with water, extract with Ethyl Acetate. The product is highly lipophilic and extracts easily.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Medicinal Chemistry Implications[3]

Bioisosterism & Design

The this compound motif is often used as a bioisostere for:

-

4-Trifluoromethyl-chlorobenzene: The pyridine nitrogen improves solubility and reduces logP slightly compared to the benzene analog (logP ~3.5), improving "drug-likeness."[1]

-

2-Alkoxy-pyridines: The thioether (-SMe) is more lipophilic than the ether (-OMe) and has different H-bond accepting properties (Sulfur is a poor H-bond acceptor compared to Oxygen).[1]

Metabolic Liability: The "Sulfur Switch"

Researchers must be aware that the -SMe group is a "soft" metabolic spot.

-

Primary Metabolite: Sulfoxide (-S(=O)Me).[1] This is chiral and significantly more polar (logP drops by ~1.5 to 2.0 units).

-

Secondary Metabolite: Sulfone (-SO

Me).[1] -

Strategy: If the -SMe group causes rapid clearance, consider replacing it with -OCF

or -SCF

Visualization: Fragment Contributions to Lipophilicity

References

-

ChemicalBook . Pyridine, 2-(methylthio)-5-(trifluoromethyl)- Properties and CAS. Retrieved from .

-

National Institutes of Health (NIH) . Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. J. Med. Chem. Retrieved from .

-

Sigma-Aldrich . 3-(Trifluoromethyl)pyridine Physical Properties. Retrieved from .[1][2]

-

U.S. EPA . CompTox Chemicals Dashboard: 2-hydrazinyl-5-(trifluoromethyl)pyridine (Analogue Data). Retrieved from .

-

ResearchGate . Intrinsic and effective lipophilicities (logP and logD7.[3]4) for pyridine derivatives. Retrieved from .

Disclaimer: This guide is intended for research and development purposes. Always verify critical physicochemical data with internal experimental validation before scaling synthesis.

Comparative Technical Analysis: 2-(Methylthio)-5-(trifluoromethyl)pyridine vs. Sulfoxaflor Intermediates

This guide provides a rigorous technical comparison between 2-(Methylthio)-5-(trifluoromethyl)pyridine and the specific sulfide intermediates used in the synthesis of Sulfoxaflor (Isoclast™ Active).

While both compounds belong to the class of trifluoromethyl-substituted pyridines and contain a methylthio moiety, they represent distinct chemical scaffolds with different substitution patterns, synthetic origins, and downstream applications.

Executive Summary & Chemical Identity[1][2][3]

The core distinction lies in the regiochemistry of the pyridine ring and the nature of the sulfur linkage .

-

This compound is a general-purpose building block where the sulfur is attached directly to the aromatic ring at the 2-position. It is primarily used as a precursor for sulfones (via oxidation) or as a substrate for nucleophilic aromatic substitution (

) to introduce other nucleophiles. -

Sulfoxaflor Intermediates (specifically 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine) feature a sulfur atom attached to an alkyl side chain (ethyl group) at the 3-position. This "insulated" sulfur is the site of the critical sulfoximine functionalization that confers insecticidal activity.

Table 1: Structural & Physicochemical Comparison

| Feature | This compound | Sulfoxaflor Intermediate (Key Sulfide) |

| CAS Number | 650592-47-5 | 1005489-34-8 (Approximate for sulfide) |

| Common Name | 2-SMe-5-CF3-Pyridine | Sulfoxaflor Sulfide Precursor |

| Pyridine Substitution | 2,5-Disubstituted | 2,5-Disubstituted (but different groups) |

| Position 5 (meta to linkage) | Position 6 (ortho to linkage)* | |

| Sulfur Linkage | Direct ( | Alkyl ( |

| Primary Reactivity | S-Oxidation (Sulfur as pharmacophore core) | |

| Role | General Building Block / Reagent | Dedicated API Intermediate |

*Note: Numbering depends on IUPAC priority. In Sulfoxaflor, the pyridine is attached at position 3, and the

Structural Divergence & Synthetic Architecture

The difference in molecular architecture dictates the synthetic pathways. The "Direct-Link" of the 2-SMe compound allows for electronic coupling with the ring, whereas the "Alkyl-Link" of the Sulfoxaflor intermediate isolates the sulfur, preventing ring deactivation during the harsh oxidation steps required to form the sulfoximine.

Graphviz Diagram: Structural & Synthetic Divergence

Caption: Divergent synthetic pathways showing the direct ring substitution (Red) versus the side-chain construction required for Sulfoxaflor (Green/Blue).

Reactivity Profile & Functionalization

A. This compound (The Building Block)

This compound is electronically deficient due to the electron-withdrawing

-

Oxidation: Treating this compound with mCPBA or

yields the sulfone ( -

Stability: The

bond is robust but susceptible to nucleophilic attack if the sulfur is oxidized.

B. Sulfoxaflor Sulfide Intermediate (The Precursor)

The sulfur atom here is aliphatic. It behaves like a typical dialkyl sulfide but is anchored to the pyridine ring.

-

Oxidation to Sulfoximine: This is the critical "magic step" in Sulfoxaflor synthesis. The sulfide is oxidized to a sulfoxide and then iminated (using cyanamide and an oxidant like iodobenzene diacetate) to form the sulfoximine (

).[2] -

Chirality: The resulting sulfoximine sulfur center is chiral.[3][4] Sulfoxaflor is produced as a mixture of diastereomers. The this compound does not generate a chiral center upon oxidation (it forms a planar sulfone).

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol for generating the general building block.

Reagents: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq), DMF (Dimethylformamide).

-

Setup: Charge a dry reaction flask with 2-Chloro-5-(trifluoromethyl)pyridine dissolved in anhydrous DMF (5 mL/g).

-

Addition: Cool the solution to 0°C. Add NaSMe portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the chloride starting material.

-

Workup: Quench the reaction with water and extract with Ethyl Acetate (

). Wash the combined organics with brine to remove DMF. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -

Yield: Typically >90%. Product is a colorless to pale yellow oil/solid.

Protocol B: Synthesis of Sulfoxaflor Sulfide Intermediate

Use this protocol to access the specific 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine precursor.

Context: This synthesis is more complex and typically involves converting a pyridine-aldehyde or ketone. A common route starts from 3-Acetyl-6-(trifluoromethyl)pyridine .

-

Reduction: Dissolve 3-Acetyl-6-(trifluoromethyl)pyridine in Methanol. Add

(1.2 eq) at 0°C to reduce the ketone to the alcohol: 1-[6-(trifluoromethyl)pyridin-3-yl]ethanol . -

Activation: Convert the alcohol to a chloride or mesylate using

or -

Thiolation: React the activated intermediate (chloride) with Sodium Thiomethoxide (NaSMe) in THF/DMF at room temperature.

-

Reaction:

-

-

Purification: The resulting sulfide is purified by vacuum distillation or chromatography.

-

Validation: NMR must show the characteristic quartet for the methine proton (

) and the singlet for the

References

-

Dow AgroSciences LLC. (2010). Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. (2025).[5][6] Compound Summary: 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine.[6] National Library of Medicine.[6] [Link]

-

Vertex AI Research. (2023). Synthesis of 6-trifluoromethyl pyridine derivatives. ResearchGate. [Link]

Sources

- 1. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pagepressjournals.org [pagepressjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methyl-5-(trifluoromethyl)pyridine | C7H6F3N | CID 18361873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine | C9H10F3NS | CID 24881119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 2-(Methylthio)-5-(trifluoromethyl)pyridine

The following technical guide details the sourcing, synthesis, and market dynamics of 2-(Methylthio)-5-(trifluoromethyl)pyridine , designated for researchers and procurement professionals in the pharmaceutical and agrochemical sectors.

CAS: 650592-47-5 | Formula: C₇H₆F₃NS | Role: Advanced Fluorinated Intermediate

Executive Summary

This compound is a specialized fluorinated building block used primarily as a precursor for sulfoxide and sulfone-based active pharmaceutical ingredients (APIs) and agrochemicals (e.g., sulfoximine insecticides).[1] While often overshadowed by its chlorinated precursors, this thio-ether variant offers a direct synthetic handle for oxidation to high-value sulfonyl pharmacophores without the need for handling toxic thiols in late-stage synthesis.

Market Status:

-

Supply Chain Maturity: Moderate. It is less commoditized than its precursor, 2-Chloro-5-(trifluoromethyl)pyridine.

-

Primary Sourcing Route: Custom synthesis or catalog procurement for R&D; "Make-vs-Buy" analysis favors in-house synthesis from the chloro-precursor for scales >10 kg.

-

Key Cost Driver: The price of the 2-Chloro-5-(trifluoromethyl)pyridine starting material and the purity requirements regarding the 2-hydroxy impurity.

Technical Dossier & Synthesis Logic

Chemical Identity

| Property | Specification |

| CAS Number | 650592-47-5 |

| IUPAC Name | This compound |

| Molecular Weight | 193.19 g/mol |

| Appearance | Clear to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Precursor | 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) |

Synthesis Pathway & Impurity Profile

The industrial route relies on Nucleophilic Aromatic Substitution (SₙAr). This method is preferred over transition-metal catalysis due to the high reactivity of the 2-chloro position activated by the electron-withdrawing trifluoromethyl group.

Critical Process Parameters (CPPs):

-

Stoichiometry: Excess NaSMe (1.1–1.2 eq) is required to drive conversion but must be quenched to prevent odor issues.

-

Temperature: Controlled between 0°C and Room Temperature (RT). High heat promotes hydrolysis to the pyridone impurity.

-

Solvent: DMF or DMSO are standard; Phase Transfer Catalysis (PTC) in Toluene/Water is used for scalability.

Synthesis Diagram (DOT):

Figure 1: SₙAr synthesis pathway highlighting the critical hydrolysis impurity node.

Global Supply Chain Intelligence

Supplier Landscape

The market is bifurcated between high-cost catalog suppliers (for grams) and bulk contract manufacturers (for kilograms).

| Supplier Tier | Representative Companies | Geography | Target Volume | Strategic Note |

| Tier 1 (Catalog) | Apollo Scientific, CymitQuimica, Sigma-Aldrich | UK/EU/US | 1g – 100g | High purity (>98%), immediate dispatch, high markup. |

| Tier 2 (Bulk) | Dalian Join King Fine Chem, Capot Chemical | China | 1kg – 100kg | Often "Made to Order." Lead time 2-4 weeks. |

| Tier 3 (Precursor) | Jubilant Ingrevia, Huimeng Bio-tech | India/China | Metric Tons | Supply the 2-Chloro precursor; may not sell the Methylthio derivative directly. |

Sourcing Strategy

Recommendation: For requirements <100g , purchase from Tier 1 to save time. For >1kg , purchase the precursor (CAS 52334-81-3) and outsource the thiomethylation to a local CRO or perform in-house. The reaction is operationally simple but odorous.

Precursor Availability: The starting material, 2-Chloro-5-(trifluoromethyl)pyridine , is a commodity chemical used in the manufacture of Fluazifop-butyl (herbicide). It is widely available in bulk.

Pricing Analysis & Cost Structure

The price of this compound is significantly higher than its chloro-analog due to the "niche penalty" and handling costs of thiols.

Market Price Estimates (2025/2026)

| Scale | Estimated Price Range (USD) | Unit Cost | Notes |

| Catalog (1g) | $50 – $120 | $50,000/kg | R&D premium; includes documentation. |

| Catalog (25g) | $300 – $600 | $12,000/kg | Standard research scale. |

| Bulk (1kg) | $800 – $1,500 | $800/kg | Custom synthesis pricing. |

| Precursor (1kg) | $50 – $150 | $50/kg | 2-Chloro-5-(trifluoromethyl)pyridine price. |

Cost Build-Up Model

If synthesizing in-house (1kg scale):

-

Raw Materials: ~$80 (1.2kg Precursor + NaSMe).

-

Labor/Overhead: ~$400 (Odor control, waste disposal).

-

Total Internal Cost: ~$480/kg.

-

Insight: Sourcing the precursor and synthesizing internally yields a ~50-60% cost saving versus buying the methylthio derivative in bulk, provided you have fume hoods capable of handling thiols.

Quality Assurance Protocol

When validating a new supplier, the primary risk is the presence of the 2-hydroxy impurity (pyridone form) , which is catalytically inactive in many downstream couplings and difficult to remove.

Analytical Workflow

-

Visual Inspection: Product should be a clear liquid or white solid. Yellow/Orange indicates oxidation or polysulfides.

-

¹H-NMR (CDCl₃):

-

Diagnostic Peak: S-CH₃ singlet at ~2.6 ppm.

-

Impurity Check: Look for broad signals ~11-13 ppm (NH/OH of pyridone tautomer).

-

-

GC-MS: Preferred over HPLC for this intermediate due to volatility and lack of strong chromophores compared to complex APIs.

QA Logic Diagram (DOT)

Figure 2: Decision tree for incoming raw material validation.

References

-

Apollo Scientific. (2024).[1] Product Specification: this compound (CAS 650592-47-5).[1] Apollo Scientific Catalog. Link

-

CymitQuimica. (2024). 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid and derivatives. Link

-

National Institutes of Health (NIH). (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Link

-

Google Patents. (2015). Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines. WO2015040408. Link

-

ChemicalBook. (2024). 2-Chloro-5-(trifluoromethyl)pyridine Market Price Trends. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Methylthio)-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine. Trifluoromethylpyridine derivatives are crucial building blocks in the development of agrochemical and pharmaceutical agents, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1][2][3] This application note details the underlying reaction mechanism, a robust step-by-step experimental protocol, safety considerations, and analytical methods for product characterization. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing causality, safety, and reproducibility.

Introduction and Scientific Context

The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry.[2] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] As a result, 2-chloro-5-(trifluoromethyl)pyridine is a vital intermediate for creating a diverse range of functionalized molecules.[4]

The target molecule, this compound, serves as a key precursor for various biologically active compounds, including insecticides and pharmaceutical candidates.[5][6] The synthesis route described herein employs a Nucleophilic Aromatic Substitution (SₙAr) reaction, a powerful method for functionalizing electron-deficient aromatic and heteroaromatic rings.[7][8] This reaction is particularly effective for pyridines bearing electron-withdrawing groups, such as the trifluoromethyl moiety, which activate the ring for nucleophilic attack.[7][8][9]

Reaction Mechanism: The SₙAr Pathway

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to this compound proceeds via the addition-elimination SₙAr mechanism. This pathway is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of electron-poor aromatic systems.[8]

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, sodium thiomethoxide (CH₃SNa), on the carbon atom bearing the chlorine leaving group (the C2 position of the pyridine ring). The electron-withdrawing trifluoromethyl group at the C5 position (para to the reaction center) is crucial for lowering the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[8][9]

-

Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9] The negative charge is delocalized across the aromatic system and, critically, onto the electronegative nitrogen atom of the pyridine ring, which provides substantial stabilization.[7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the chloride ion, a good leaving group, to yield the final product.

The overall transformation is a highly efficient method for C-S bond formation on this specific heterocyclic scaffold.

Caption: The SₙAr mechanism for the synthesis.

Materials and Safety

Extreme caution must be exercised when handling the reagents for this synthesis. It is mandatory to perform this procedure in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.54 | Harmful if swallowed or inhaled, causes skin and serious eye irritation.[10][11] |

| Sodium Thiomethoxide | 5188-07-8 | 70.09 | Flammable solid, toxic if swallowed, causes severe skin burns and eye damage, stench.[12][13] |

| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation. |

| Ethyl Acetate | 141-78-6 | 88.11 | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |

| Deionized Water | 7732-18-5 | 18.02 | Non-hazardous. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Non-hazardous. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Non-hazardous, but may cause mild irritation. |

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on halogenated pyridines.[5]

Reagent Preparation & Stoichiometry

| Reagent | Amount | Moles | Equivalents |

| 2-Chloro-5-(trifluoromethyl)pyridine | 5.00 g | 27.54 mmol | 1.0 |

| Sodium Thiomethoxide | 2.12 g | 30.29 mmol | 1.1 |

| Anhydrous DMF | 50 mL | - | - |

Reaction Setup and Execution

Caption: Step-by-step experimental workflow.

Procedure:

-

Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (5.00 g, 27.54 mmol).[10][14]

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (2.12 g, 30.29 mmol) in small portions over 15 minutes, ensuring the internal temperature does not rise above 5°C.[12][15] Note: Sodium thiomethoxide is a malodorous solid; handle it swiftly and entirely within the fume hood.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing to 95:5) to afford the pure this compound as a liquid or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[16][17]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methylthio (-SCH₃) protons around δ 2.6 ppm and aromatic protons in the δ 7.5-8.5 ppm region.

-

¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the trifluoromethyl (-CF₃) group is expected.

-

¹³C NMR (CDCl₃, 101 MHz): Signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the pyridine ring carbons.

-

GC-MS: A single major peak in the gas chromatogram with a molecular ion peak corresponding to the product's mass (C₇H₆F₃NS, MW: 193.20 g/mol ).

Troubleshooting

-

Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended, or the temperature can be gently increased (e.g., to 40-50°C). Ensure the sodium thiomethoxide used was anhydrous and of high purity.

-

Low Yield: Low yields can result from moisture in the reaction, which can decompose the nucleophile. Ensure all glassware is oven-dried and anhydrous solvent is used. During workup, incomplete extraction can also lead to product loss.

-

Purification Difficulties: If the product is difficult to separate from impurities, adjust the solvent system for chromatography or consider purification by vacuum distillation if the product is thermally stable.

References

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

Chemsrc. Sodium thiomethoxide. [Link]

-

Chemsrc. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

- Google Patents. Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Revue Roumaine de Chimie. CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. [Link]

-

European Patent Office. IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]

-

Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 263-265. [Link]

-

PubChem. 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine. [Link]

- Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

MySkinRecipes. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

BioPharm International. Analytical Tools for Process and Product Characterization. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]

- 6. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid [myskinrecipes.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 甲硫醇钠 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 15. Sodium thiomethoxide (5188-07-8) at Nordmann - nordmann.global [nordmann.global]

- 16. biopharminternational.com [biopharminternational.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reaction Conditions for Chloropyridines

Introduction: The Strategic Importance of Chloropyridine Functionalization

Chloropyridines are foundational building blocks in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the pyridine core, a ubiquitous scaffold in bioactive molecules, and the chlorine substituent, which serves as a versatile synthetic handle. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, activates the system towards Nucleophilic Aromatic Substitution (SNAr). This reactivity allows for the direct and efficient introduction of a wide range of functional groups, including amines, ethers, and thioethers, by displacing the chloride leaving group.

This guide provides an in-depth exploration of the SNAr of chloropyridines, moving from core mechanistic principles to detailed, field-proven laboratory protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex pyridine derivatives. We will dissect the key parameters governing reaction success, from substrate electronics to the nuanced choice of solvent and catalyst, providing a robust framework for reaction design, optimization, and troubleshooting.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction of chloropyridines does not proceed via a concerted SN2 or a stepwise SN1 mechanism. Instead, it follows a two-step addition-elimination pathway.[1][2] Understanding this mechanism is critical for rationalizing reaction outcomes and optimizing conditions.

Step 1: Nucleophilic Addition & Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][3]

Step 2: Elimination & Restoration of Aromaticity The aromaticity is restored in the second, typically rapid, step where the chloride ion is expelled as the leaving group.[1]

The Directing Influence of the Pyridine Nitrogen

The unique reactivity of chloropyridines in SNAr reactions is dominated by the ring nitrogen. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect, both inductively and through resonance (−I and −M effects).[4] This effect reduces the electron density of the ring, making it more susceptible to attack by nucleophiles.

Crucially, this activation is not uniform. The 2- and 4-positions (ortho and para to the nitrogen) are significantly more activated than the 3-position (meta).[5][6] This is because for attack at the 2- and 4-positions, a resonance structure of the Meisenheimer intermediate can be drawn where the negative charge is localized directly on the electronegative nitrogen atom, providing substantial stabilization.[5][7] This is not possible for attack at the 3-position. Consequently, 3-chloropyridines are generally much less reactive in SNAr reactions.[8]

| Parameter | Key Considerations & Recommendations |

| Nucleophile | Strength: More basic/polarizable nucleophiles are generally more reactive. Order of reactivity often follows RS⁻ > RO⁻ > R₂NH > RNH₂. [9]Steric Hindrance: Bulky nucleophiles may react slower or require higher temperatures. |

| Solvent | Polar Aprotic Solvents (Recommended): DMF, DMSO, NMP, and acetonitrile are ideal. They effectively solvate the cation of the nucleophile salt but do not strongly solvate the anion, preserving its nucleophilicity. [10][11]Protic Solvents: Alcohols or water can hydrogen-bond with the nucleophile, reducing its reactivity. [10][12]They may also act as competing nucleophiles at high temperatures. However, in some cases, water with a suitable base has been shown to be an effective "green" solvent. [13] |

| Temperature | Reactions typically require elevated temperatures, often ranging from 80 °C to 150 °C . [14]Unactivated substrates or weak nucleophiles necessitate higher thermal energy to overcome the activation barrier. Microwave-assisted synthesis can significantly accelerate these reactions. [15][16] |

| Base | A base is often required to deprotonate the nucleophile (e.g., an alcohol or primary/secondary amine) or to neutralize the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, NaH (for alcohols/thiols), or a slight excess of the amine nucleophile itself. For palladium-catalyzed reactions, strong, non-nucleophilic bases like NaOtBu are standard. [14] |

| Catalysis | For unreactive chloropyridines (e.g., 3-chloro isomers or electron-rich systems), classical S |

Experimental Protocols

The following protocols are provided as validated starting points for common SNAr transformations. Researchers should optimize conditions based on their specific substrate and nucleophile.

Protocol 1: Classical SNAr Amination with a Secondary Amine

This protocol is suitable for the reaction of an activated chloropyridine (e.g., 2-chloropyridine, 4-chloropyridine, or 2-chloro-5-nitropyridine) with a secondary amine like morpholine.

Reagents & Equipment:

-

Activated Chloropyridine (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, 1.2-1.5 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the chloropyridine (1.0 equiv), potassium carbonate (2.0 equiv), and a magnetic stir bar.

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the chloropyridine.

-

Add the secondary amine (1.2-1.5 equiv) to the stirring suspension.

-